molecular formula C14H13F3N2O2S B14141881 (8aR)-7-[3-(trifluoromethyl)benzyl]tetrahydro[1,3]thiazolo[3,4-a]pyrazine-5,8-dione CAS No. 1173685-90-9

(8aR)-7-[3-(trifluoromethyl)benzyl]tetrahydro[1,3]thiazolo[3,4-a]pyrazine-5,8-dione

Cat. No.: B14141881
CAS No.: 1173685-90-9
M. Wt: 330.33 g/mol
InChI Key: XTYJQQNPUDHFNG-NSHDSACASA-N
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Description

(8aR)-7-[3-(trifluoromethyl)benzyl]tetrahydro[1,3]thiazolo[3,4-a]pyrazine-5,8-dione is a complex organic compound featuring a trifluoromethyl group attached to a benzyl moiety, integrated within a tetrahydrothiazolopyrazine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8aR)-7-[3-(trifluoromethyl)benzyl]tetrahydro[1,3]thiazolo[3,4-a]pyrazine-5,8-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrazine core, followed by the introduction of the trifluoromethylbenzyl group. Common reagents used in these steps include trifluoromethylbenzyl bromide and various catalysts to facilitate the formation of the desired product. Reaction conditions often involve controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(8aR)-7-[3-(trifluoromethyl)benzyl]tetrahydro[1,3]thiazolo[3,4-a]pyrazine-5,8-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, (8aR)-7-[3-(trifluoromethyl)benzyl]tetrahydro[1,3]thiazolo[3,4-a]pyrazine-5,8-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the effects of trifluoromethyl groups on biological activity. Its interactions with various biomolecules can provide insights into the design of new pharmaceuticals.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its unique structure may offer advantages in drug design, such as improved bioavailability or target specificity.

Industry

In industrial applications, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which (8aR)-7-[3-(trifluoromethyl)benzyl]tetrahydro[1,3]thiazolo[3,4-a]pyrazine-5,8-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. Pathways involved in its mechanism of action may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (8aR)-7-[3-(trifluoromethyl)phenyl]tetrahydro[1,3]thiazolo[3,4-a]pyrazine-5,8-dione
  • (8aR)-7-[3-(trifluoromethyl)benzyl]tetrahydro[1,3]thiazolo[3,4-a]pyrazine-5,8-dione

Uniqueness

Compared to similar compounds, this compound stands out due to its specific trifluoromethylbenzyl group, which imparts unique chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

1173685-90-9

Molecular Formula

C14H13F3N2O2S

Molecular Weight

330.33 g/mol

IUPAC Name

(8aR)-7-[[3-(trifluoromethyl)phenyl]methyl]-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-5,8-dione

InChI

InChI=1S/C14H13F3N2O2S/c15-14(16,17)10-3-1-2-9(4-10)5-18-6-12(20)19-8-22-7-11(19)13(18)21/h1-4,11H,5-8H2/t11-/m0/s1

InChI Key

XTYJQQNPUDHFNG-NSHDSACASA-N

Isomeric SMILES

C1[C@H]2C(=O)N(CC(=O)N2CS1)CC3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

C1C2C(=O)N(CC(=O)N2CS1)CC3=CC(=CC=C3)C(F)(F)F

solubility

44 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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